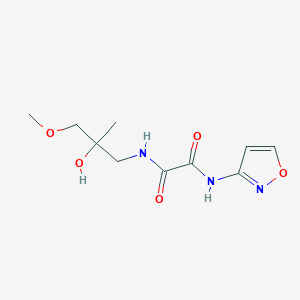

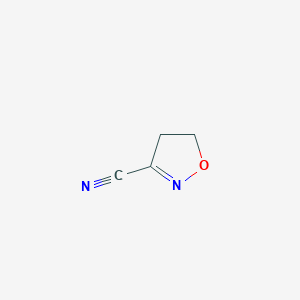

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide, also known as HMOX, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. HMOX is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Diego. Since then, several studies have been conducted to explore the properties and potential applications of this compound.

Aplicaciones Científicas De Investigación

Radical Polymerization and Copolymerization

Research by Kopeček and Baẑilová (1973) on poly[N-(2-hydroxypropyl)methacrylamide] highlighted the effects of the hydrophilic character of the polymerization medium on the rate of decomposition of initiators and the molecular weight of the polymer. Their work suggests the potential of modifying similar compounds to enhance polymer properties for various applications, including hydrogels and drug delivery systems (Kopeček & Baẑilová, 1973).

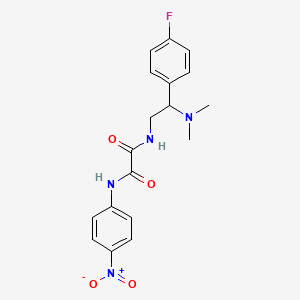

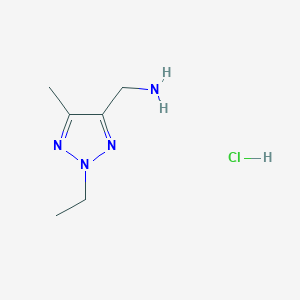

Synthesis and Bioactivities of Pyrazole Derivatives

A study by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, leading to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. This research provides insights into the potential of compounds with similar structures in developing new pharmaceutical agents (Titi et al., 2020).

Novel Acid-Catalyzed Rearrangement for Oxalamide Synthesis

The work of Mamedov et al. (2016) introduced a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method potentially applicable for the synthesis of compounds with similar structures for pharmaceutical development (Mamedov et al., 2016).

Anticancer Potential of Natural Compound Analogs

Jeong et al. (2006) isolated a compound from Prunus mume fruit with significant inhibitory effects on cancer cells, suggesting the investigation into structurally similar compounds could yield new anticancer agents with high specificity (Jeong et al., 2006).

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-10(16,6-17-2)5-11-8(14)9(15)12-7-3-4-18-13-7/h3-4,16H,5-6H2,1-2H3,(H,11,14)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONJBUOSFHQCJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=NOC=C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2610385.png)

![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)

![2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2610402.png)

![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)

![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)